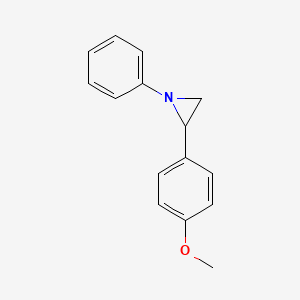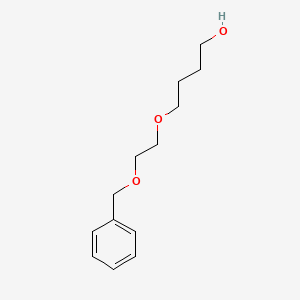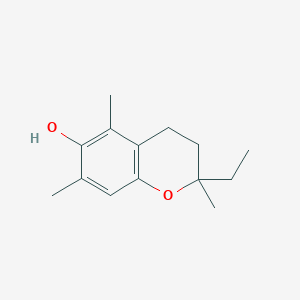
6-Pentyldecahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Pentyldecahydronaphthalen-2-ol is an organic compound with the molecular formula C15H28O It is a derivative of decahydronaphthalene, where a pentyl group is attached to the sixth carbon and a hydroxyl group is attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pentyldecahydronaphthalen-2-ol typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of 6-pentylnaphthalene using a palladium or platinum catalyst under high pressure and temperature conditions. The resulting decahydronaphthalene derivative is then subjected to hydroxylation to introduce the hydroxyl group at the second carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and hydroxylation processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Pentyldecahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-pentyldecahydronaphthalen-2-one or 6-pentyldecahydronaphthalene-2-carboxylic acid.
Reduction: Formation of 6-pentyldecahydronaphthalene.
Substitution: Formation of 6-pentyldecahydronaphthalen-2-halide or 6-pentyldecahydronaphthalen-2-amine.
Aplicaciones Científicas De Investigación
6-Pentyldecahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a model compound for studying hydrogenation and hydroxylation reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique scent and chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Pentyldecahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydrophobic pentyl group can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Pentylnaphthalene: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
Decahydronaphthalene: Lacks both the pentyl and hydroxyl groups, resulting in different chemical and physical properties.
2-Naphthol: Contains a hydroxyl group but lacks the pentyl group, leading to different reactivity and applications.
Uniqueness
6-Pentyldecahydronaphthalen-2-ol is unique due to the presence of both the pentyl and hydroxyl groups, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C15H28O |
|---|---|
Peso molecular |
224.38 g/mol |
Nombre IUPAC |
6-pentyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-12-6-7-14-11-15(16)9-8-13(14)10-12/h12-16H,2-11H2,1H3 |
Clave InChI |
NOTJDQWKBGNRMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC2CC(CCC2C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B11882998.png)

![1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11883016.png)

![6-Chlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11883033.png)
![6-Ethyl-3-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11883044.png)



![Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11883082.png)




